3,6-Dichloropyrazine-2-carboxylic acid
Overview
Description
3,6-Dichloropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2N2O2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a carboxylic acid group at the 2nd position
Mechanism of Action
Mode of Action
It’s known that this compound is used as a key intermediate in the synthesis of various pharmaceuticals , suggesting that it may interact with its targets to induce certain biochemical changes.
Biochemical Pathways
It’s known that this compound is a crucial intermediate in the synthesis of various drugs , implying that it may influence several biochemical pathways.
Result of Action
As a key intermediate in drug synthesis , it’s likely that its effects are largely dependent on the final pharmaceutical compound it contributes to.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dichloropyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyrazine derivatives. For instance, starting from 3-aminopyrazine-2-carboxylic acid, the compound can be synthesized via a series of reactions including chlorination, bromination, and cyanation . Another method involves the use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate, which is then hydrolyzed to form the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors has also been explored to enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or hydroxyl groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Chlorinating Agents: Such as thionyl chloride or phosphorus oxychloride.
Nucleophiles: Including amines and hydroxides.
Catalysts: Palladium catalysts are often used in cyanation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of pyrazine .
Scientific Research Applications
3,6-Dichloropyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of antiviral drugs such as favipiravir.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3,6-Dichloropyrazine-2-carboxylic acid can be compared with other pyrazine derivatives:
3,6-Dichloro-2-pyrazinecarbonitrile: Similar in structure but contains a nitrile group instead of a carboxylic acid.
2,6-Dichloropyrazine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
3-Hydroxypyrazine-2-carboxylic acid: Contains a hydroxyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its dual chlorine substitution and carboxylic acid functionality, which provide a balance of reactivity and stability for various synthetic applications.
Properties
IUPAC Name |
3,6-dichloropyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDYBIZSSBHQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627390 | |
Record name | 3,6-Dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-15-8 | |
Record name | 3,6-Dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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